MurA Inhibition Potency vs. Fosfomycin
Compound 4c (MurA-IN-5) demonstrated a MurA enzyme IC50 of 3.27 ± 0.2 μg/mL, which is approximately 3-fold more potent than the clinically approved MurA inhibitor fosfomycin, which exhibited an IC50 of 9.63 ± 0.58 μg/mL under identical assay conditions [1].
| Evidence Dimension | MurA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.27 ± 0.2 μg/mL |
| Comparator Or Baseline | Fosfomycin, 9.63 ± 0.58 μg/mL |
| Quantified Difference | ~3-fold lower IC50 (higher potency) |
| Conditions | In vitro MurA enzyme assay using phosphate release detection |
Why This Matters
This demonstrates that 4c achieves stronger MurA inhibition at lower concentrations than the only clinically approved MurA-targeting antibiotic, suggesting potential for improved antibacterial efficacy.
- [1] Al Kamaly O, et al. Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. 2025 Jan 24;10(4):4044-4056. doi: 10.1021/acsomega.4c10286. PMID: 39926530; PMCID: PMC11800161. View Source
